molecular formula C4H9O4P B14374394 Dimethyl (2-hydroxyethenyl)phosphonate CAS No. 91152-71-5

Dimethyl (2-hydroxyethenyl)phosphonate

Cat. No.: B14374394
CAS No.: 91152-71-5
M. Wt: 152.09 g/mol
InChI Key: MNZSMHNOELFFHK-UHFFFAOYSA-N
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Description

Dimethyl (2-hydroxyethenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group (PO(OR)₂) and a 2-hydroxyethenyl substituent. The ethenyl group (C=C) introduces unsaturation, which influences reactivity, particularly in cycloadditions or polymerizations. This compound is structurally distinct from saturated analogs like dimethyl (2-hydroxyethyl)phosphonate due to the presence of the double bond, which enhances its utility in conjugate addition reactions and as a precursor in heterocyclic synthesis . Applications span pharmaceuticals, agrochemicals, and materials science, where its reactivity and stability under mild conditions are advantageous .

Properties

CAS No.

91152-71-5

Molecular Formula

C4H9O4P

Molecular Weight

152.09 g/mol

IUPAC Name

2-dimethoxyphosphorylethenol

InChI

InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3-5H,1-2H3

InChI Key

MNZSMHNOELFFHK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C=CO)OC

Origin of Product

United States

Preparation Methods

Catalytic Rearrangement of Trimethyl Phosphite

In a process analogous to the synthesis of diethyl ethylphosphonate, trimethyl phosphite reacts with methyl iodide under controlled conditions. The reaction employs a catalytic amount of methyl iodide (0.75–7.5 wt%) and a heel of this compound to maintain a temperature of 175–185°C, above the boiling point of trimethyl phosphite (156°C). This prevents reactant loss and mitigates exothermic risks. The heel, comprising 20–25% of the total phosphite volume, ensures temperature stability and enhances reaction efficiency. Post-reaction stripping at 150°C under reduced pressure removes residual catalyst and unreacted starting materials, yielding the product in 97–99% purity.

Key Conditions

  • Catalyst: Methyl iodide (0.75–7.5 wt%)
  • Temperature: 175–185°C
  • Reaction Time: 5–10 hours
  • Yield: >95%

Hydrolysis of Protected Precursors

Hydrolytic cleavage of ester or ether protecting groups offers a versatile route to introduce the hydroxyethenyl functionality. This method is particularly advantageous for preserving stereochemical integrity.

Acid-Catalyzed Hydrolysis

A two-step synthesis begins with the preparation of dimethyl (2-acetoxyethenyl)phosphonate, followed by deprotection. In a representative procedure, Dowex®50WX8 hydrogen-form resin catalyzes the hydrolysis of the acetyl group in methanol at room temperature. Quantitative conversion is achieved within 7 hours, with the resin facilitating mild acidic conditions that avoid over-oxidation.

Representative Procedure

  • Acetylation : React this compound with acetic anhydride in pyridine.
  • Hydrolysis : Stir dimethyl (2-acetoxyethenyl)phosphonate (16.0 g, 0.0516 mol) with Dowex®50WX8 resin (8.00 g) in methanol (180 mL) for 7 hours.
  • Yield: >99%
  • Purity: Confirmed via $$^{1}\text{H}$$ NMR (δ 4.42 ppm, dt, $$J = 21.7$$, 6.2 Hz) and HRMS ($$m/z_{\text{exp}} = 271.0942$$).

Enzymatic Resolution for Enantiopure Derivatives

For stereoselective synthesis, chiral auxiliaries like (S)-methoxyphenylacetic acid (MPA) enable the resolution of racemic mixtures. Starting from salicylaldehyde, a Horner-Wadsworth-Emmons reaction forms the ethenyl backbone, followed by MPA-mediated esterification and chromatographic separation. This approach yields enantiomeric excesses >98%, though it requires additional purification steps.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is pivotal for constructing α,β-unsaturated systems, leveraging phosphonate-stabilized carbanions.

Phosphonate Aldehyde Condensation

This compound serves as a HWE reagent in ketone and aldehyde condensations. For example, reaction with salicylaldehyde in the presence of sodium hydride generates α,β-unsaturated aldehydes, with the phosphonate moiety acting as a leaving group.

Optimized Conditions

  • Base: NaH (2.0 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Yield: 70–85%

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Temperature (°C) Yield (%) Purity (%) Scalability
Arbuzov Rearrangement Methyl iodide 175–185 >95 97–99 Industrial
Acid Hydrolysis Dowex®50WX8 resin 25 >99 >99 Laboratory
HWE Olefination NaH 0–25 70–85 95–98 Small-scale

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-hydroxyethenyl)phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various phosphonate esters. These products have significant applications in different fields, including agriculture, pharmaceuticals, and materials science .

Mechanism of Action

The mechanism of action of dimethyl (2-hydroxyethenyl)phosphonate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes. In industrial applications, its flame-retardant properties are attributed to the formation of a protective char layer that prevents the spread of fire .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Group Variations

Phosphonate esters vary by substituents on the phosphorus atom and the organic moiety attached. Key comparisons include:

Compound Key Substituent Reactivity Profile Primary Applications Reference
Dimethyl (2-hydroxyethenyl)phos. 2-hydroxyethenyl (C=C-OH) Conjugate additions, cyclizations Pharmaceutical intermediates
Dimethyl methyl phosphonate Methyl (CH₃) Hydrolysis-resistant, thermal stability Flame retardants, nerve agent simulant
Dibutyl 1-butyryloxy-1-carboxymethylphos. Butyryloxy-carboxymethyl Enzymatic resolution (lipase-catalyzed) Chiral synthesis of hydroxyphosphonates
Dimethyl (1-diazo-2-oxo-2-phenylethyl)phos. Diazo-ketone-phenyl Ohira-Bestmann reagent analog Alkyne synthesis via diazo transfer
Diethyl phosphonates (e.g., Diethyl 2-chloroethylphos.) Chloroethyl Nucleophilic substitution reactions Pesticide intermediates

Table 1: Structural and functional comparisons of dimethyl (2-hydroxyethenyl)phosphonate with analogs.

Reactivity and Stability

  • Oxidative Stability : Dimethyl methyl phosphonate (DMMP) is highly stable, requiring CuO/CeO₂ catalysts for oxidative decomposition at 300–400°C . In contrast, α-hydroxyphosphonates like dimethyl (2-hydroxyethenyl)phos. are prone to oxidation to ketophosphonates under mild conditions .
  • due to steric and electronic differences .

Environmental and Toxicological Profiles

  • While dimethyl (2-hydroxyethenyl)phos.

Industrial and Pharmaceutical Relevance

  • Pharmaceutical Intermediates : Dimethyl (2-oxoheptyl)phosphonate (a ketone analog) is critical in synthesizing antiviral agents, whereas dimethyl (2-hydroxyethenyl)phos. is tailored for hydroxypyrrole derivatives .
  • Material Science : DMMP’s thermal stability makes it ideal for flame retardants, while unsaturated phosphonates are leveraged in polymer cross-linking .

Key Research Findings

  • Synthetic Efficiency : Wittig-Horner reactions for unsaturated phosphonates achieve higher yields (94%) compared to diazo-based syntheses (65–69%) .
  • Biological Activity : Dimethyl phosphonate standards (compounds 34–36 ) exhibit lower bioactivity than halogenated urea derivatives, underscoring the impact of substituent choice .

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of dimethyl (2-hydroxyethenyl)phosphonate using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, 31^{31}P NMR can detect the phosphorus environment, with typical chemical shifts for phosphonate esters ranging between 20–30 ppm . 1^{1}H NMR should reveal signals for the methyl groups (δ ~3.7 ppm, doublet) and the hydroxyl/ethenyl protons (δ ~4.2–5.5 ppm). Infrared (IR) spectroscopy can confirm the P=O stretch (~1250–1300 cm1^{-1}) and hydroxyl groups (~3200–3600 cm1^{-1}). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+^+ peaks). Cross-referencing with databases like InChIKey (e.g., UOWIYNWMROWVDG) ensures accuracy .

Q. What are the established synthetic routes for this compound, and what are their limitations?

  • Methodological Answer : A common method involves the Arbuzov reaction, where triethyl phosphite reacts with a halogenated precursor (e.g., chloroethanol derivative) under reflux. Yields typically range from 70–85%, but side reactions like over-alkylation may occur. Alternative routes include transesterification of higher phosphonates with methanol, but this requires stringent anhydrous conditions to avoid hydrolysis . Contradictions in reported yields (e.g., 74% vs. 97%) may stem from purification techniques or solvent choice .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to mitigate inhalation risks, as phosphonates may release toxic vapors (e.g., phosphorus oxides) during decomposition .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact, as phosphonates can cause irritation or systemic toxicity .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent moisture-induced hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate Arbuzov reactions while minimizing side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity but may require post-synthesis purification to remove residues .
  • Temperature Control : Maintain reflux temperatures (±2°C) using jacketed reactors to ensure consistent reaction rates and reduce thermal degradation .

Q. What strategies address stability challenges of this compound in aqueous or oxidative environments?

  • Methodological Answer :

  • Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidation .
  • pH Control : Buffer solutions (pH 6–7) minimize hydrolysis of the phosphonate ester group. Avoid strong acids/bases, which accelerate degradation .
  • Lyophilization : For long-term storage, lyophilize the compound under vacuum to remove trace moisture .

Q. How does this compound participate in transition-metal-catalyzed coupling reactions, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a phosphorylating agent in Heck or Suzuki-Miyaura couplings. The hydroxyl group can coordinate to palladium catalysts, influencing regioselectivity. Mechanistic studies using 31^{31}P NMR have shown transient Pd-P intermediates, with reaction rates dependent on electron-donating substituents on the ethenyl group .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer : Discrepancies may arise from impurity levels (e.g., residual solvents or unreacted precursors). Conduct:

  • Purity Analysis : Use HPLC-MS to quantify impurities and correlate with toxicity assays (e.g., Ames test for mutagenicity) .
  • Dose-Response Studies : Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized conditions to validate LD50_{50} values .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

  • Methodological Answer : Variations often stem from:

  • Purification Methods : Column chromatography vs. distillation can lead to yield discrepancies due to compound loss .
  • Reagent Quality : Trace moisture in solvents or phosphite precursors reduces reaction efficiency .
  • Scale Effects : Microwell plate reactions may not translate linearly to batch reactors due to heat/mass transfer limitations .

Applications in Organic Synthesis

Q. What role does this compound play in the Ohira-Bestmann reaction for alkyne synthesis?

  • Methodological Answer : As a diazo precursor, it reacts with carbonyl compounds to form terminal alkynes. Key steps include:

  • Diazo Transfer : Use sulfonyl azides (e.g., TsN3_3) to generate diazo intermediates under mild conditions .
  • Catalytic Optimization : Cu(I) or Rh(II) catalysts enhance reaction efficiency, reducing byproducts like α-diazo ketones .

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